Hexavinyldisiloxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

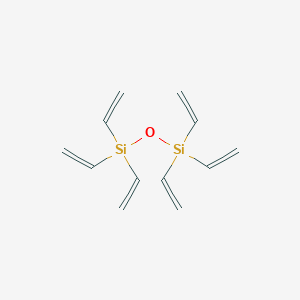

Hexavinyldisiloxane is an organosilicon compound with the molecular formula C12H18OSi2 . It is a liquid substance .

Synthesis Analysis

This compound can be prepared with up to 85% yield by reacting hexaethoxydisiloxane with vinyl chloride and magnesium in the presence of copper(II) salts as an alkylation catalyst .

Molecular Structure Analysis

The this compound molecule contains a total of 32 bonds. There are 14 non-H bonds, 6 multiple bonds, 8 rotatable bonds, and 6 double bonds . The molecule is situated at a center of symmetry, so that the valence angle Si-O–Si is 180° .

Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm³, a boiling point of 207.8±13.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . Its enthalpy of vaporization is 42.6±3.0 kJ/mol, and it has a flash point of 67.5±20.2 °C . The index of refraction is 1.459, and the molar refractivity is 75.2±0.3 cm³ .

Scientific Research Applications

Hexameric Encapsulation Complexes

Hexameric encapsulation complexes, particularly those involving resorcin[4]arenes and pyrogallol[4]arenes, have been the focus of extensive research. These studies, utilizing NMR methods, have explored the behavior of molecules in confined spaces, providing insights that could be applied to catalysis or transport applications. Hexavinyldisiloxane, due to its structural properties, could potentially play a role in these hexameric systems (Avram, Cohen, & Rebek, 2011).

Silicon Dioxide Deposition for Microelectronics

The deposition of high-quality silicon dioxide, crucial for very large scale integrated device fabrication, has been explored using organic silicon sources like Hexamethyldisiloxane (HMDSO). Its high vapor pressure makes it more user-friendly compared to traditional sources, with applications in oxide layer production for microelectronics (Fujino, Nishimoto, Tokumasu, & Maeda, 1992).

Chemical Vapor Deposition for Passivation Layers

In the field of microelectronics, hexamethyldisiloxane has been used for plasma enhanced chemical vapor deposition (PECVD) to grow silicon oxide films. These films serve as passivation layers, and efforts are made to minimize the carbon content in these films to enhance their permeability and structural integrity (Theil, Brace, & Knoll, 1994).

Hexopyranosyl Acetals to Ethers Transformation

A novel use of 1,1,3,3-Tetramethyldisiloxane (TMDS) has been developed for the regioselective ring cleavage of hexopyranosyl 4,6-O-acetals, leading to the creation of primary and secondary ethers. This process is crucial for the synthesis of carbohydrate-based surfactants, indicating potential applications of this compound in similar synthetic chemical processes (Zhang, Dayoub, Chen, & Lemaire, 2012).

Polymer Membranes and Hexane Permeability

The study of hexane's effect on the permeability and structural stability of commercial ultrafiltration polymeric membranes has implications for vegetable oil processing. The resistance of these membranes to hexane is crucial for their application in hexane recovery during oil extraction and refining (Araki, Coutinho, Gonçalves, & Viotto, 2010).

Hexamethyldisiloxane in Plasma Processing

Hexamethyldisiloxane has been used in plasma treatments to create inorganic type surfaces on polypropylene fabrics. This application is significant for altering the surface properties of materials, indicating a potential application of this compound in similar plasma-induced surface modifications (Sarmadi, Ying, & Denes, 1995).

Vinylation of Silanes and Disiloxanes

The process of vinylation, especially in the reactions of silanes with vinyl chloride, is critical for producing compounds like this compound. This research indicates the importance of this compound in the synthesis of various silicon-based compounds (Khoroshavina & Nikolaev, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Hexavinyldisiloxane is a type of organodisiloxane, a class of compounds that are primarily involved in various chemical reactions . The primary targets of this compound are the reactants in these chemical processes, such as vinyl chloride and magnesium .

Mode of Action

This compound interacts with its targets through a process known as vinylation . In this process, this compound is formed in the reaction of hexaethoxydisiloxane with vinyl chloride and magnesium in the presence of copper (II) salts as an alkylation catalyst .

Biochemical Pathways

It is known that the compound plays a role in the vinylation of silanes and disiloxanes . This process can lead to various downstream effects, depending on the specific reactants and conditions involved.

Result of Action

The primary result of this compound’s action is the formation of new compounds through the process of vinylation . For example, it has been shown that this compound can be formed with a yield of up to 85% in the reaction of hexaethoxydisiloxane with vinyl chloride and magnesium .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of copper (II) salts has been shown to act as an alkylation catalyst in the formation of this compound . Additionally, the temperature of the reaction environment can also impact the formation of this compound .

Properties

IUPAC Name |

tris(ethenyl)-tris(ethenyl)silyloxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h7-12H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJPWUZGPMLVDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(C=C)O[Si](C=C)(C=C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430806 |

Source

|

| Record name | HEXAVINYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75144-60-4 |

Source

|

| Record name | 1,1,1,3,3,3-Hexaethenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75144-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HEXAVINYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)